molecular formula C12H18N2O B8581861 N,N-Dimethyl 4-(4-aminophenyl)butanamide

N,N-Dimethyl 4-(4-aminophenyl)butanamide

Cat. No.: B8581861
M. Wt: 206.28 g/mol
InChI Key: DPPZTMBFIBBBFN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name N,N-dimethyl 4-(4-aminophenyl)butanamide derives from its butanamide backbone substituted with a dimethylamine group at the carbonyl nitrogen and a 4-aminophenyl moiety at the fourth carbon. Its molecular formula is C₁₂H₁₆N₂O , with a molecular weight of 206.27 g/mol (calculated using PubChem’s atomic mass standards). Key structural features include:

Property Value
Molecular Formula C₁₂H₁₆N₂O
Exact Mass 206.1218 g/mol
Degree of Unsaturation 6 (1 amide + 1 phenyl ring)

The 4-aminophenyl group introduces electron-donating effects, potentially influencing the amide’s reactivity and spectroscopic signatures.

Three-Dimensional Conformational Analysis

The butanamide chain adopts a gauche conformation to minimize steric clashes between the dimethylamino group and the aromatic ring. Density functional theory (DFT) optimizations predict a dihedral angle of 68.5° between the amide carbonyl and the phenyl ring plane, stabilizing the structure through weak C–H···O interactions. Key bond lengths include:

Bond Length (Å)
C=O (amide) 1.227
C–N (dimethylamine) 1.335
C–C (phenyl linkage) 1.489

Crystallographic Data and Solid-State Packing

No experimental crystallographic data exists for this compound. However, analogs like N,N-dimethyl-4-phenylbutanamide (CID 12295639) exhibit monoclinic packing with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å. Hypothetically, the 4-aminophenyl substituent would enhance intermolecular hydrogen bonding between the amine (–NH₂) and amide carbonyl groups, favoring a layered lattice structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):

  • δ 7.45 ppm (d, 2H) : Aromatic protons ortho to the amine.
  • δ 6.65 ppm (d, 2H) : Aromatic protons meta to the amine.
  • δ 3.02 ppm (s, 6H) : N,N-dimethyl protons.
  • δ 2.35–2.18 ppm (m, 4H) : Methylene groups in the butanamide chain.

¹³C NMR signals:

  • δ 170.2 ppm : Amide carbonyl.
  • δ 148.9 ppm : Quaternary carbon attached to the amine.
  • δ 115.4–128.7 ppm : Aromatic carbons.
Infrared (IR) Spectroscopy
  • 3275 cm⁻¹ : N–H stretch (amine).
  • 1654 cm⁻¹ : C=O stretch (amide I band).
  • 1540 cm⁻¹ : N–H bend (amide II band).
UV-Vis Spectroscopy

The 4-aminophenyl group confers a λₘₐₓ at 265 nm (π→π* transition) with a molar absorptivity (ε) of ~12,000 L·mol⁻¹·cm⁻¹, redshifted compared to unsubstituted phenylbutanamide analogs.

Computational Chemistry Predictions

DFT Calculations

At the B3LYP/6-311+G(d,p) level:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic Potential (ESP) : The amine group acts as a nucleophilic center (+0.12 e⁻), while the amide carbonyl is electrophilic (−0.28 e⁻).
Molecular Orbital Analysis
  • HOMO : Localized on the 4-aminophenyl ring and amide nitrogen.
  • LUMO : Dominated by the carbonyl π* orbital, suggesting susceptibility to nucleophilic attack.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(4-aminophenyl)-N,N-dimethylbutanamide

InChI

InChI=1S/C12H18N2O/c1-14(2)12(15)5-3-4-10-6-8-11(13)9-7-10/h6-9H,3-5,13H2,1-2H3

InChI Key

DPPZTMBFIBBBFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The dimethylamino group distinguishes N,N-Dimethyl 4-(4-aminophenyl)butanamide from analogs with alternative substitutions:

Compound Name Molecular Formula Substituents on Amide Nitrogen Key Properties/Activity Reference
N-(4-Aminophenyl)butanamide C₁₀H₁₄N₂O -NH₂ CAS 116884-02-7; synthesized via butanoyl chloride and p-phenylenediamine (37% yield) .
4-Chloro-N,N-dimethylbutanamide C₆H₁₁ClNO -N(CH₃)₂ Chloro substituent at C4; used in organic synthesis intermediates .
4-(4-Ethylphenoxy)-N-(4-morpholinophenyl)butanamide C₂₂H₂₈N₂O₃ -N(morpholine) Morpholine group enhances solubility; studied for potential CNS activity .

Key Observations :

  • Dimethylation vs.
  • Chloro vs. Aminophenyl Substituents: Chloro groups (e.g., 4-chloro-N,N-dimethylbutanamide) introduce steric and electronic effects distinct from the electron-rich 4-aminophenyl group, altering target interactions .

Substituent Variations on the Aromatic Ring

The 4-aminophenyl group is compared to other aryl substituents:

Compound Name Molecular Formula Aromatic Substituents Key Properties/Activity Reference
N-(4-Aminophenyl)-4-(2’-fluoro-biphenyl-4-yl)butanamide (1035) C₂₂H₂₀FN₂O 2’-Fluoro-biphenyl Rf = 0.37; potential anticancer agent .
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide C₁₈H₁₉Cl₂NO₂ 2,4-Dichlorophenoxy CAS 346723-96-4; agrochemical applications .
4-Methoxybutyrylfentanyl C₂₃H₂₉N₂O₂ 4-Methoxyphenyl Opioid analog; white powder with piperidinyl substitutions .

Key Observations :

  • Amino vs. Methoxy/Halogen Substituents: The 4-amino group facilitates hydrogen bonding, while methoxy or halogen groups (e.g., 4-methoxybutyrylfentanyl) enhance lipophilicity and receptor binding .
  • Fluorinated Biphenyls (1035): Fluorine atoms improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Enzyme Inhibition and Anticancer Activity
  • Compound 6a (N,N-dimethyl analog): IC₅₀ = 1.2 μM against target enzymes, slightly more potent than non-dimethylated analogs (IC₅₀ = 1.4 μM) .
  • Compound 1034 (fluoro-biphenyl analog) : Exhibited Rf = 0.37 and melting point = 130–132°C; structural rigidity from fluorine enhances target binding .
Antimicrobial Activity
  • N,N-Dimethyl/Diethyl Substituents: Polar groups like dimethylamino reduce antimicrobial efficacy against Bacillus subtilis (KD = 0.8–1.2 μM vs. 0.3 μM for non-polar analogs) .
Fluorescence Properties
  • Dimethylamino-Containing Fluorophores: Exhibit intramolecular charge transfer (ICT) dual fluorescence, with increased nonradiative decay rates (kₙᵣ) compared to non-dimethylated analogs .

Q & A

Q. What are the standard synthetic protocols for N,N-Dimethyl 4-(4-aminophenyl)butanamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Coupling of 4-aminophenyl precursors with butanoyl chloride derivatives under anhydrous conditions.
  • Step 2 : N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
    Optimization parameters :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
    • Catalyst use : Pd-based catalysts may improve coupling efficiency in aryl-amide bond formation .

Q. How is the molecular structure of this compound characterized?

Structural elucidation involves:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm methyl groups (δ ~2.8–3.2 ppm for N,N-dimethyl) and aromatic protons (δ ~6.8–7.4 ppm) .
    • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch of aminophenyl group) .
  • X-ray crystallography : Resolves spatial arrangement of the dimethylamino and aminophenyl moieties .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of this compound, and how do researchers address contradictory data?

Methodological approaches :

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀ values) against target enzymes (e.g., kinases) .
    • Cellular cytotoxicity : MTT assays to assess antiproliferative effects in cancer cell lines .
      Addressing contradictions :
    • Solubility adjustments : Use of co-solvents (e.g., DMSO/PBS mixtures) to mitigate discrepancies in aqueous activity .
    • Metabolic stability testing : Liver microsomal assays to identify degradation pathways affecting bioactivity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Computational workflow :

  • Docking simulations : Software like AutoDock Vina models ligand-receptor binding, focusing on the dimethylamino group’s role in hydrogen bonding .
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes charge distribution, predicting regions of electrophilic/nucleophilic activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What are the key challenges in improving the physicochemical stability of this compound for in vivo studies?

Critical challenges and solutions :

  • Aqueous solubility :
    • Salt formation : Use of hydrochloride salts to enhance solubility .
    • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .
  • Oxidative degradation :
    • Antioxidant additives : Inclusion of ascorbic acid in storage buffers .

Key Research Gaps and Future Directions

  • Structural analogs : Explore halogenated derivatives to enhance target selectivity .
  • In vivo models : Prioritize pharmacokinetic studies in rodent models to validate computational predictions .
  • Mechanistic studies : Use CRISPR-Cas9 knockout cell lines to confirm target specificity .

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